2',3'-Dideoxy-3'-fluorouridine

Antiviral Research HIV-1 Inhibition Nucleoside Analogs

2',3'-Dideoxy-3'-fluorouridine (FddUrd, CAS 207128-22-1) is the L-enantiomer scaffold with 9-fold greater anti-HIV-1 potency (ED50=0.04 μM) vs. 3'-azido analogs, driven by unique 3'-fluoro substitution and low thymidine kinase affinity (Ki/Km=171). Essential for 5-alkynyl antimycobacterial analog synthesis targeting M. tuberculosis, M. bovis, and M. avium (MIC=6.25–12.5 μg/mL). For HBV campaigns, delivers >46-fold safety margin over cytidine analogs. The 5'-triphosphate (IC50=0.07 μM vs. HIV-1 RT) enables unambiguous polymerase inhibition studies. Procure FddUrd for definitive SAR and rational lead optimization.

Molecular Formula C9H11FN2O4
Molecular Weight 230.19 g/mol
CAS No. 207128-22-1
Cat. No. B7800380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxy-3'-fluorouridine
CAS207128-22-1
Molecular FormulaC9H11FN2O4
Molecular Weight230.19 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=O)NC2=O)CO)F
InChIInChI=1S/C9H11FN2O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4H2,(H,11,14,15)/t5-,6+,8+/m0/s1
InChIKeyBKIUEHLYJFLWPK-SHYZEUOFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Dideoxy-3'-fluorouridine (CAS 207128-22-1): A Strategic 3'-Fluoro-Modified Nucleoside Scaffold for Antiviral and Antimycobacterial R&D


2',3'-Dideoxy-3'-fluorouridine (FddUrd, CAS 41107-56-6; L-enantiomer CAS 207128-22-1) is a synthetic fluorinated pyrimidine nucleoside analog of uridine characterized by the substitution of the 3'-hydroxyl group with a fluorine atom and the absence of the 2'-hydroxyl group [1]. This structural modification imparts unique conformational and electronic properties that influence its biological activity, including inhibition of HIV-1 reverse transcriptase and activity against mycobacterial species [2]. Unlike its 5-substituted derivatives that have progressed further in development (e.g., 5-chloro-FddUrd), the parent FddUrd molecule serves as a foundational scaffold for generating diverse analogs with tailored antiviral or antimycobacterial profiles [3].

Why 2',3'-Dideoxy-3'-fluorouridine Cannot Be Simply Substituted by Unmodified 2',3'-Dideoxyuridine or Other 3'-Modified Analogs in Experimental Assays


Generic substitution of 2',3'-dideoxy-3'-fluorouridine (FddUrd) with unmodified 2',3'-dideoxyuridine (ddUrd) or alternative 3'-modified analogs (e.g., 3'-azido, 3'-chloro) is scientifically unsound due to compound-specific differences in antiviral potency, selectivity, enzyme recognition, and biological spectrum. For instance, the 3'-fluoro substitution confers a 9-fold improvement in anti-HIV-1 potency (ED50 = 0.04 μM) over its 3'-azido counterpart (ED50 = 0.36 μM) in MT-4 cells, while also demonstrating a distinct metabolic stability profile with minimal substrate affinity for human thymidine kinase (Ki/Km = 171), thereby reducing competition with endogenous nucleoside salvage pathways [1]. Furthermore, FddUrd exhibits unique activity against mycobacterial species when derivatized—a property not shared by ddUrd-based analogs—as demonstrated by the 5-tetradecynyl-FddUrd analog (26) which showed potent inhibition of M. tuberculosis, M. bovis, and M. avium (MIC = 6.25–12.5 μg/mL) [2]. These compound-specific characteristics, combined with the divergent antiviral profiles against hepatitis viruses where FddUrd shows no cytotoxicity at concentrations up to 25 μM while certain 3'-fluoro cytidine analogs display cytostatic effects at sub-micromolar levels, render direct interchangeability experimentally invalid [3].

Quantitative Differentiation Evidence: 2',3'-Dideoxy-3'-fluorouridine Performance Metrics vs. Closest Structural and Functional Analogs


9-Fold Superior Anti-HIV-1 Potency of 3'-Fluoro Substitution vs. 3'-Azido in the Uridine Series

The 3'-fluoro substitution in 2',3'-dideoxy-3'-fluorouridine (FddUrd) confers a 9-fold improvement in anti-HIV-1 potency compared to the 3'-azido-substituted analog (AzddUrd) in MT-4 lymphocytes. The effective dose required to inhibit HIV-1 replication by 50% (ED50) was 0.04 μM for FddUrd versus 0.36 μM for AzddUrd [1]. This enhanced potency is achieved without compromising the therapeutic window, as FddUrd maintains a selectivity index (SI = 500) comparable to AzddUrd (SI = 677) [1]. Notably, FddUrd demonstrates minimal substrate affinity for human thymidine kinase (Ki/Km = 171), which is approximately 2.4-fold lower than AzddUrd (Ki/Km = 71), suggesting reduced metabolic competition with endogenous thymidine salvage and potentially fewer off-target phosphorylation effects [1].

Antiviral Research HIV-1 Inhibition Nucleoside Analogs Reverse Transcriptase Inhibitors

FddUrd Scaffold Enables Potent Antimycobacterial Activity Upon 5-Alkynyl Derivatization vs. Inactive Non-Fluorinated Analogs

The 3'-fluoro-2',3'-dideoxyuridine (FddUrd) scaffold, when derivatized at the 5-position with a tetradecynyl group, yields compound 26 which exhibits potent and selective antimycobacterial activity, whereas the corresponding non-fluorinated 2',3'-dideoxyuridine (ddUrd) 5-alkynyl derivatives show substantially weaker or negligible activity [1]. Compound 26 (5-tetradecynyl-FddUrd) demonstrated minimum inhibitory concentration (MIC) values of 6.25–12.5 μg/mL against M. tuberculosis, M. bovis BCG, and M. avium strains [1]. In contrast, the most active non-fluorinated ddUrd analog (5-dodecynyl-ddUrd, compound 6) exhibited an MIC of only 25–50 μg/mL against the same mycobacterial species—a 2- to 4-fold reduction in potency [1].

Antimycobacterial Tuberculosis Research Mycobacterium avium Nucleoside Derivatives

Metabolic Stability Advantage: 3'-Fluoro Substitution Abolishes Substrate Activity for Thymidine Phosphorylase

The 3'-fluoro substitution confers resistance to phosphorolytic cleavage by thymidine phosphorylase, an enzyme responsible for the catabolic inactivation of many nucleoside analogs. The 5-fluoro derivative of FddUrd (3'-FFdUrd) was found not to be a substrate for thymidine phosphorylase and acts only as a weak, noncompetitive inhibitor (Ki = 1.7 mM) . In contrast, the natural nucleoside thymidine (dThd) and many non-fluorinated analogs are readily cleaved by this enzyme, limiting their bioavailability and intracellular accumulation. This class-level inference suggests that the 3'-fluoro group of FddUrd stabilizes the glycosidic bond against enzymatic cleavage, a property that extends to the parent FddUrd molecule .

Metabolic Stability Enzyme Kinetics Nucleoside Catabolism Prodrug Design

Distinct Anti-HBV Profile: FddUrd Exhibits No Cytotoxicity at 25 μM While Cytidine Analogs Show Cytostatic Effects at <4 μM

In a systematic evaluation of 3'-fluoro-modified nucleoside analogs against hepatitis B virus (HBV) using the HepG2 2.2.15 hepatoblastoma cell line, 2',3'-dideoxy-3'-fluorouridine (FddUrd) demonstrated a complete absence of cytostatic effects at concentrations up to 25 μM, whereas several 3'-fluoro cytidine analogs exhibited significant cytotoxicity at sub-micromolar to low-micromolar concentrations [1]. Specifically, FddMeCyt (2',3'-dideoxy-3'-fluoro-5-methylcytidine) showed a CD50 of 0.54 μM, and FddEtCyt displayed a CD50 of 3.93 μM, indicating that simple base substitution within the 3'-fluoro dideoxy series profoundly alters the cytotoxicity profile [1]. Although FddUrd itself was inactive against HBV in this assay, its favorable cytotoxicity profile establishes it as a non-toxic scaffold suitable for further 5-position derivatization aimed at introducing anti-HBV activity without compromising cellular viability [1].

Hepatitis B Virus Cytotoxicity Profiling Nucleoside Analog Selectivity HepG2 2.2.15 Assay

Modest Anti-HCV Activity Without Cytotoxicity vs. 5-Iodo Derivative Which Reduces Host Cell RNA Levels

In a study evaluating 3'-fluoro and 2',3'-difluoro dideoxynucleoside analogs against hepatitis C virus (HCV), 2',3'-dideoxy-3'-fluorouridine (compound 2 in the series) was identified as a weak inhibitor of HCV replication but, critically, exhibited no detectable cytotoxicity in Huh-7 cells [1]. In contrast, the 5-iodo derivative (compound 7), while demonstrating the most potent anti-HCV inhibition in the series, caused a measurable reduction in cellular RNA levels in Huh-7 cells, indicating undesirable off-target effects on host cell transcription [1]. This differential toxicity profile highlights a key advantage of the unsubstituted FddUrd scaffold: it provides a clean background for introducing anti-HCV activity through targeted 5-position modifications without incurring the host cell toxicity penalties associated with certain halogen substitutions [1].

Hepatitis C Virus Antiviral Selectivity Host Cell Toxicity Nucleoside Analog Profiling

FddUrd 5'-Triphosphate as a Potent HIV-1 Reverse Transcriptase Inhibitor with IC50 = 0.07 μM

The 5'-triphosphate metabolite of 2',3'-dideoxy-3'-fluorouridine (FddUrd-TP) is a potent and selective inhibitor of HIV-1 reverse transcriptase (RT), exhibiting an IC50 value of 0.07 ± 0.01 μM [1]. This places FddUrd-TP among the most active 3'-fluoro-modified nucleotide inhibitors of HIV-RT, with inhibitory potency approaching that of its 5-chloro derivative (IC50 = 0.04 ± 0.006 μM) but without the additional synthetic complexity and potential off-target effects associated with the 5-halogen substitution [1]. As a class-level inference, the potent RT inhibition by FddUrd-TP supports the mechanism by which FddUrd exerts its anti-HIV effects following intracellular phosphorylation, acting as a chain terminator of viral DNA synthesis [1].

HIV Reverse Transcriptase Enzyme Inhibition Triphosphate Analogs Chain Termination

High-Value Procurement-Driven Application Scenarios for 2',3'-Dideoxy-3'-fluorouridine in Academic and Industrial Research Settings


SAR Studies Requiring Direct Potency Comparison Between 3'-Fluoro and 3'-Azido Uridine Scaffolds

Researchers conducting structure-activity relationship (SAR) investigations in antiviral nucleoside analog programs should procure FddUrd specifically for direct head-to-head comparisons with 3'-azido-2',3'-dideoxyuridine (AzddUrd). The 9-fold difference in anti-HIV-1 ED50 values (0.04 μM vs. 0.36 μM) and the distinct thymidine kinase recognition profiles (Ki/Km = 171 vs. 71) provide a robust quantitative baseline for evaluating the impact of 3'-substituent electronic and steric effects on antiviral potency and cellular phosphorylation efficiency [1]. This comparative framework is essential for rational lead optimization and computational modeling of nucleoside-triphosphate interactions with viral polymerases.

Discovery and Optimization of Novel Antimycobacterial Agents via 5-Alkynyl Derivatization

The FddUrd scaffold is the required starting material for generating 5-alkynyl derivatives with potent activity against M. tuberculosis, M. bovis, and M. avium. Procurement of FddUrd enables the synthesis of analogs such as the 5-tetradecynyl derivative (compound 26), which demonstrated MIC values of 6.25–12.5 μg/mL—a 2- to 4-fold improvement over the best non-fluorinated ddUrd-based analogs [1]. Industrial and academic medicinal chemistry groups focused on antimycobacterial drug discovery should prioritize FddUrd over non-fluorinated ddUrd for scaffold-based library synthesis, as the 3'-fluoro group is a critical determinant of antimycobacterial potency in this chemotype.

Anti-HBV Lead Development Requiring a Low-Cytotoxicity Scaffold for 5-Position Functionalization

For medicinal chemistry campaigns targeting hepatitis B virus (HBV), FddUrd offers a distinct advantage as a low-toxicity starting scaffold. Data from HepG2 2.2.15 cell assays demonstrate that FddUrd exhibits no cytostatic effects at concentrations up to 25 μM, whereas structurally similar 3'-fluoro cytidine analogs (e.g., FddMeCyt) show CD50 values as low as 0.54 μM [1]. This >46-fold safety margin makes FddUrd the preferred scaffold for introducing anti-HBV activity through 5-position modifications (e.g., halogenation, alkylation, alkynylation) without the confounding factor of inherent cytotoxicity that complicates hit validation and lead optimization in more toxic analog series.

Mechanistic Studies of HIV-1 Reverse Transcriptase Inhibition Using FddUrd-5'-Triphosphate

Investigators studying the molecular pharmacology of nucleoside analog reverse transcriptase inhibitors (NRTIs) should procure FddUrd for enzymatic conversion to its 5'-triphosphate metabolite (FddUrd-TP). With an IC50 of 0.07 ± 0.01 μM against HIV-1 RT, FddUrd-TP serves as a potent tool compound for in vitro polymerase inhibition assays, chain termination studies, and pre-steady-state kinetic analyses [1]. Unlike its 5-chloro derivative (IC50 = 0.04 μM), FddUrd-TP lacks the 5-halogen substituent, simplifying interpretation of structure-based binding interactions and reducing the potential for halogen-specific off-target effects in cellular phosphorylation assays.

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